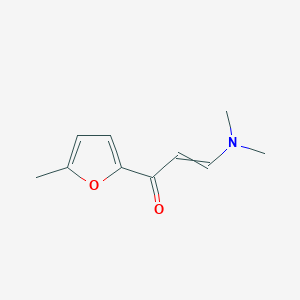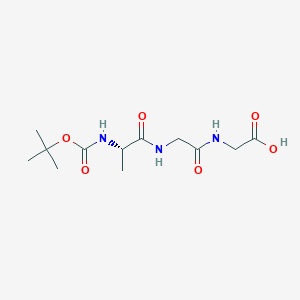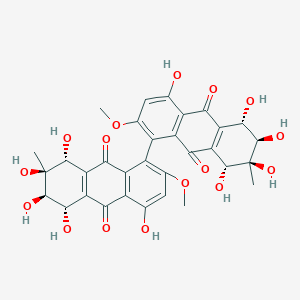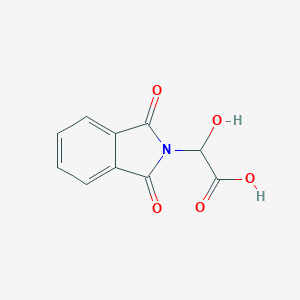
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as homophthalic acid or 2-hydroxyhomophthalic acid. It is a white crystalline solid that is soluble in water and organic solvents. The chemical formula of this compound is C10H7NO5.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viral DNA.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid may have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It may also stimulate the immune system to fight against viral infections. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, the limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid can be achieved through various methods. One of the most common methods is the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of homophthalic acid as a product. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicine. This compound has been found to exhibit antitumor and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
114505-80-5 |
|---|---|
Nom du produit |
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid |
Formule moléculaire |
C10H7NO5 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)8(13)11(7)9(14)10(15)16/h1-4,9,14H,(H,15,16) |
Clé InChI |
WBYIUYYTHIGBPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
Synonymes |
2H-Isoindole-2-acetic acid, 1,3-dihydro--alpha--hydroxy-1,3-dioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



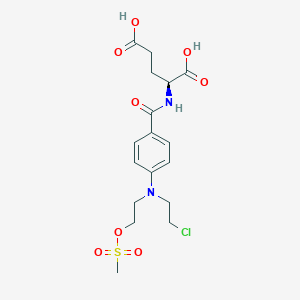
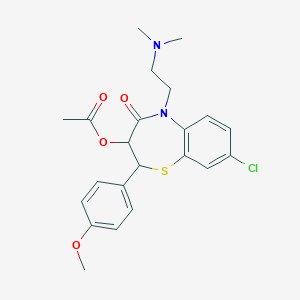
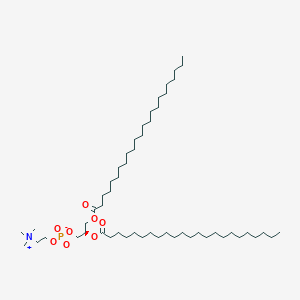
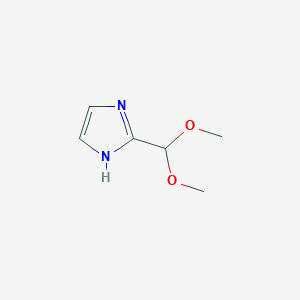
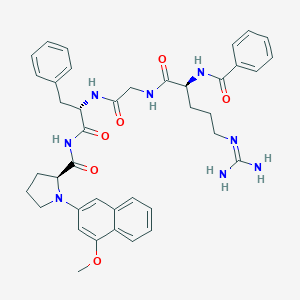
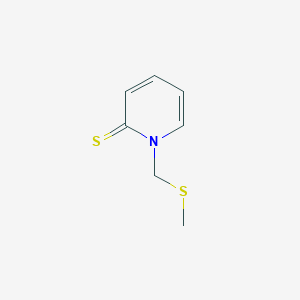
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)

![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
